4-Chloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine 4-Chloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine
Brand Name: Vulcanchem
CAS No.: 2227206-11-1
VCID: VC15983775
InChI: InChI=1S/C6H3ClFN3/c7-6-4-1-2-5(8)11(4)10-3-9-6/h1-3H
SMILES:
Molecular Formula: C6H3ClFN3
Molecular Weight: 171.56 g/mol

4-Chloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine

CAS No.: 2227206-11-1

Cat. No.: VC15983775

Molecular Formula: C6H3ClFN3

Molecular Weight: 171.56 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine - 2227206-11-1

Specification

CAS No. 2227206-11-1
Molecular Formula C6H3ClFN3
Molecular Weight 171.56 g/mol
IUPAC Name 4-chloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine
Standard InChI InChI=1S/C6H3ClFN3/c7-6-4-1-2-5(8)11(4)10-3-9-6/h1-3H
Standard InChI Key WJVSMKWNBQFSNX-UHFFFAOYSA-N
Canonical SMILES C1=C2C(=NC=NN2C(=C1)F)Cl

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

The compound’s core consists of a pyrrole ring fused to a 1,2,4-triazine moiety, with chlorine and fluorine atoms at the 4- and 7-positions, respectively. Key identifiers include:

PropertyValue
Molecular FormulaC₆H₃ClFN₃
Molecular Weight171.56 g/mol
IUPAC Name4-chloro-7-fluoropyrrolo[2,1-f] triazine
Canonical SMILESC1=C2C(=NC=NN2C(=C1)F)Cl
InChI KeyWJVSMKWNBQFSNX-UHFFFAOYSA-N
PubChem CID135392802

The planar structure and electron-withdrawing halogens enhance reactivity at the triazine ring, making it amenable to nucleophilic substitution reactions .

Spectroscopic and Computational Data

While experimental spectral data (NMR, IR) for this specific compound is unavailable, density functional theory (DFT) simulations predict distinct electronic transitions due to conjugation between the pyrrole and triazine rings. The fluorine atom’s strong inductive effect lowers electron density at N-2 and N-4, potentially directing regioselectivity in subsequent reactions .

Synthetic Methodologies

General Synthesis Strategies

The synthesis of pyrrolo[2,1-f][1, triazine derivatives typically involves cyclization, halogenation, and functional group interconversion. Source categorizes six primary routes:

Table 1: Synthetic Routes to Pyrrolo[2,1-f][1,2,] triazines

MethodKey StepsYield Range
From pyrrole derivativesN-amination → cyclization with formamide45–78%
Via bromohydrazone intermediatesBromination → hydrazone formation → thermal cyclization62–85%
Triazinium dicyanomethylide route[2+2] cycloaddition of tetracyanoethylene oxide with triazines50–70%
Multistep orthogonal approachesSequential halogenation, S-methylation, and POCl₃-mediated chlorination30–55%
Transition metal catalysisPalladium-catalyzed cross-coupling for late-stage functionalization40–65%
Pyrrolooxadiazine rearrangementAcid- or base-mediated ring expansion of oxadiazine precursors55–80%

For 4-Chloro-7-fluoropyrrolo[2,1-f] triazine, a plausible pathway involves:

  • N-Amination of pyrrole: Treatment of methyl pyrrole-2-carboxylate with NH₂Cl generates an N-aminated intermediate .

  • Cyclization: Heating with formamidine acetate induces triazine ring formation.

  • Halogenation: Sequential fluorination (using Selectfluor®) and chlorination (POCl₃) introduce the 7-F and 4-Cl substituents .

Biological Activity and Mechanistic Insights

Antiviral Activity

Structural analogs like remdesivir (which contains a related 1,2,4-triazolo[1,5-a]pyrimidine core) inhibit RNA-dependent RNA polymerases (RdRp). The 7-fluoro group in 4-Chloro-7-fluoropyrrolo[2,1-f] triazine could improve membrane permeability, a critical factor for antiviral efficacy against norovirus and SARS-CoV-2 .

Applications in Medicinal Chemistry

Prodrug Development

The chlorine atom at position 4 serves as a leaving group, enabling conjugation with prodrug moieties. For example, nucleoside analogs could be synthesized by displacing Cl⁻ with a ribose derivative, mimicking strategies used in hepatitis C virus (HCV) therapeutics .

Radiolabeling for Imaging

The fluorine-18 isotope (¹⁸F) at position 7 positions this compound as a candidate for positron emission tomography (PET) imaging. Chelation-free radiolabeling via nucleophilic aromatic substitution could target kinases overexpressed in tumors.

Future Research Directions

Structure-Activity Relationship (SAR) Studies

Systematic modifications at positions 4 and 7 are needed to optimize potency and selectivity. Replacing chlorine with azide (-N₃) or amine (-NH₂) groups may modulate kinase binding kinetics .

Scalable Synthesis

Current routes suffer from low yields (30–55%) in multistep sequences. Transition metal-catalyzed C–H functionalization could streamline production, as demonstrated for related triazines in patent EP2948454B1 .

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